Cas no 1187055-81-7 (3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)

3-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)シクロヘキス-2-エン-1-オンは、有機合成において有用なボロン酸エステル誘導体です。この化合物は、シクロヘキセノン骨格にテトラメチルジオキサボロラン基が結合した構造を持ち、パラジウム触媒を用いたクロスカップリング反応や共役付加反応において高い反応性を示します。特に、空気や湿気に対して比較的安定なため、取り扱いが容易である点が特徴です。また、芳香族求電子置換反応や1,4-付加反応における中間体としても有用で、医薬品や機能性材料の合成において重要な役割を果たします。

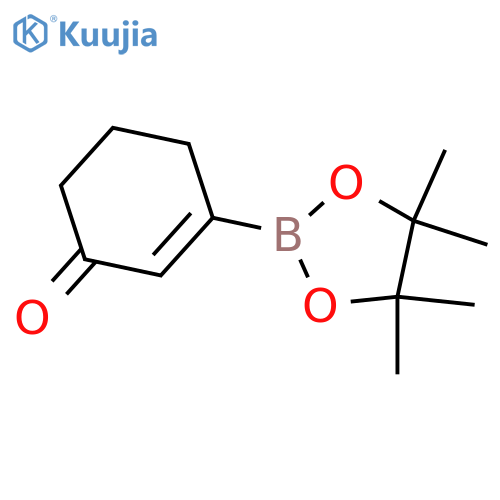

1187055-81-7 structure

商品名:3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

CAS番号:1187055-81-7

MF:C12H19BO3

メガワット:222.088464021683

MDL:MFCD18383337

CID:1064068

PubChem ID:57496422

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-2-enone

- 2-Cyclohexene-1-one-3-boronic acid pinacol ester

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone

- 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

- AKOS025146542

- AMY7081

- 1187055-81-7

- DTXSID00726910

- SCHEMBL1303688

- AS-42274

- DB-303837

- 2-?CYCLOHEXENE-?1-?ONE-?3-?BORONIC ACID PINACOL ESTER

- SY042846

- CS-0054910

- Z1934992419

- 3-Oxo-1-cyclohexen-1-boronic Acid Pinacol Ester

- A921354

- MFCD18383337

- GFYZIQQOKLUEAW-UHFFFAOYSA-N

- (3-Oxocyclohex-1-en-1-yl)boronic acid pinacol ester

- EN300-191542

-

- MDL: MFCD18383337

- インチ: InChI=1S/C12H19BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h8H,5-7H2,1-4H3

- InChIKey: GFYZIQQOKLUEAW-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CC(=O)CCC2)O1

計算された属性

- せいみつぶんしりょう: 222.1427246g/mol

- どういたいしつりょう: 222.1427246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB449064-5 g |

(3-Oxocyclohex-1-en-1-yl)boronic acid pinacol ester, 95%; . |

1187055-81-7 | 95% | 5g |

€675.40 | 2023-04-22 | |

| Enamine | EN300-191542-0.5g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |

1187055-81-7 | 95% | 0.5g |

$78.0 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55630-250mg |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone |

1187055-81-7 | 97% | 250mg |

¥139.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125550-5g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone |

1187055-81-7 | 97% | 5g |

¥1463.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D914809-1g |

3-Oxo-1-cyclohexen-1-boronic Acid Pinacol Ester |

1187055-81-7 | 98% | 1g |

$115 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403131-500MG |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |

1187055-81-7 | 97% | 500MG |

¥ 264.00 | 2023-03-16 | |

| Enamine | EN300-191542-0.1g |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |

1187055-81-7 | 95% | 0.1g |

$35.0 | 2023-09-17 | |

| abcr | AB449064-1 g |

(3-Oxocyclohex-1-en-1-yl)boronic acid pinacol ester, 95%; . |

1187055-81-7 | 95% | 1g |

€206.20 | 2023-04-22 | |

| Chemenu | CM136385-25g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone |

1187055-81-7 | 95%+ | 25g |

$1251 | 2022-03-02 | |

| eNovation Chemicals LLC | Y1000580-10g |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |

1187055-81-7 | 95% | 10g |

$230 | 2024-08-02 |

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1187055-81-7 (3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187055-81-7)3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

清らかである:99%

はかる:25g

価格 ($):457.0

atkchemica

(CAS:1187055-81-7)3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ